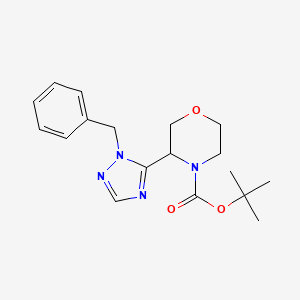![molecular formula C13H16F3NO2 B6599553 (2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol CAS No. 832722-55-1](/img/structure/B6599553.png)
(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol, commonly referred to as TFA, is a synthetic organic compound used in a variety of scientific research applications. TFA is a chiral compound that has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other compounds with potential therapeutic or industrial applications. TFA has been studied extensively in the laboratory, and its properties have been well characterized.
Scientific Research Applications
TFA has a wide range of scientific research applications. It has been used as a chiral building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and other compounds with potential therapeutic or industrial applications. TFA has also been used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Additionally, TFA has been used as a reagent in the synthesis of peptides and other biomolecules, and as a solvent for organic reactions.
Mechanism of Action
TFA is a chiral compound that can be used as a catalyst in the synthesis of a variety of compounds. The mechanism of action of TFA is not completely understood, but it is believed to act as a Lewis acid, which is capable of forming hydrogen bonds with nucleophiles. This enables TFA to facilitate the formation of a variety of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFA are not well understood. In general, TFA is believed to be relatively non-toxic, and it is not known to have any adverse effects on humans or animals. However, it is important to note that TFA is a synthetic compound and its long-term effects are not known.
Advantages and Limitations for Lab Experiments
TFA has several advantages for use in laboratory experiments. It is a relatively non-toxic compound, and it is readily available. Additionally, TFA is a chiral compound, which makes it useful for the synthesis of a variety of compounds. However, TFA is a relatively expensive compound, and it can be difficult to work with due to its low solubility in most solvents.
Future Directions
TFA has a wide range of potential applications in scientific research. It can be used as a chiral building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and other compounds with potential therapeutic or industrial applications. Additionally, TFA can be used as a catalyst in the synthesis of peptides and other biomolecules. Additionally, TFA can be used as a reagent in the synthesis of pharmaceuticals and agrochemicals. Finally, TFA can be used as a solvent for organic reactions.
Synthesis Methods
TFA can be synthesized by a variety of methods, including a two-step synthesis starting from an aldehyde and an acid chloride, and a one-step synthesis using a Grignard reagent. The two-step synthesis involves the reaction of the aldehyde and acid chloride to form an acyl chloride, which is then reacted with a tert-butyl alcohol to form TFA. The one-step synthesis involves the reaction of a Grignard reagent with an aldehyde to form TFA. Both of these methods are efficient and have been used in the synthesis of TFA in the laboratory.
properties
IUPAC Name |
(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-19-8-10(9-5-3-2-4-6-9)17-7-11(18)12(17)13(14,15)16/h2-6,10-12,18H,7-8H2,1H3/t10-,11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEJCSUTWSIVOF-SDDRHHMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)N2CC(C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C1=CC=CC=C1)N2C[C@@H]([C@@H]2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)






![1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-](/img/structure/B6599524.png)




![2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B6599564.png)